molecular formula C7H5ClN4O B13101933 2-(Chloromethyl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole

2-(Chloromethyl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole

Cat. No.: B13101933
M. Wt: 196.59 g/mol
InChI Key: NSRMLEGRKUNRDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring fused with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrazine-2-carboxylic acid hydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products may include oxides or hydroxylated derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

Scientific Research Applications

2-(Chloromethyl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with DNA. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole
  • 2-(Chloromethyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole
  • 2-(Chloromethyl)-5-(pyrimidin-2-yl)-1,3,4-oxadiazole

Uniqueness

2-(Chloromethyl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C7H5ClN4O

Molecular Weight

196.59 g/mol

IUPAC Name

2-(chloromethyl)-5-pyrazin-2-yl-1,3,4-oxadiazole

InChI

InChI=1S/C7H5ClN4O/c8-3-6-11-12-7(13-6)5-4-9-1-2-10-5/h1-2,4H,3H2

InChI Key

NSRMLEGRKUNRDW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C2=NN=C(O2)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.